molecular formula C11H11F2N B2485890 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287285-60-1

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2485890
CAS No.: 2287285-60-1
M. Wt: 195.213
InChI Key: GEABKSJOVAPLKS-UHFFFAOYSA-N
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Description

3-(3,5-Difluorophenyl)bicyclo[111]pentan-1-amine is a compound that features a bicyclo[111]pentane core with a 3,5-difluorophenyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where fluorine atoms can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with modified substituents.

Scientific Research Applications

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets through its bicyclo[1.1.1]pentane core and the 3,5-difluorophenyl group. The compound can bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern and the presence of the bicyclo[1.1.1]pentane core. This structure imparts distinct physicochemical properties, such as increased three-dimensionality and rigidity, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic profile.

Properties

IUPAC Name

3-(3,5-difluorophenyl)bicyclo[1.1.1]pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2N/c12-8-1-7(2-9(13)3-8)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEABKSJOVAPLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)N)C3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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